molecular formula C9H6Cl2O2 B2591380 2-(3,4-Dichlorophenyl)malondialdehyde CAS No. 849936-29-4

2-(3,4-Dichlorophenyl)malondialdehyde

Cat. No.: B2591380
CAS No.: 849936-29-4
M. Wt: 217.05
InChI Key: FFKPYMPSYNYNAX-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)malondialdehyde is an organic compound with the molecular formula C9H6Cl2O2 and a molecular weight of 217.05 g/mol . It is characterized by the presence of two aldehyde groups and a dichlorophenyl group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)malondialdehyde typically involves the reaction of 3,4-dichlorobenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)malondialdehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-(3,4-Dichlorophenyl)malonic acid.

    Reduction: 2-(3,4-Dichlorophenyl)propan-1,3-diol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,4-Dichlorophenyl)malondialdehyde has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of oxidative stress and lipid peroxidation.

    Medicine: Investigated for its potential therapeutic properties, including its role as an antioxidant.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)malondialdehyde involves its interaction with various molecular targets and pathways. The compound’s aldehyde groups can form adducts with nucleophilic sites on proteins and other biomolecules, potentially leading to alterations in their function. Additionally, its dichlorophenyl group may interact with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dichlorophenyl)acetaldehyde
  • 2-(3,4-Dichlorophenyl)propionaldehyde
  • 2-(3,4-Dichlorophenyl)butyraldehyde

Uniqueness

2-(3,4-Dichlorophenyl)malondialdehyde is unique due to the presence of two aldehyde groups, which confer distinct reactivity compared to similar compounds with only one aldehyde group. This dual functionality allows for a broader range of chemical transformations and applications.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)propanedial
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O2/c10-8-2-1-6(3-9(8)11)7(4-12)5-13/h1-5,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKPYMPSYNYNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C=O)C=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401005316
Record name (3,4-Dichlorophenyl)propanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401005316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849936-29-4
Record name (3,4-Dichlorophenyl)propanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401005316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,4-dichlorophenyl)malonaldehyde
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